Mono-Chloro (2-Chlorophenyl) vs. Unsubstituted Benzamide and Di-Chloro (3,4-Dichlorophenyl) Benzofuran-Acetamides: Lipophilicity and Predicted ADME Differentiation
The 2-chlorophenylacetamide group confers a distinct electronic and steric profile compared to the unsubstituted benzamide analog (CAS 2034492-75-4) and the di-chloro analog (CAS 2034441-22-8) [1]. The class-level SAR established for benzofuran-acetamide DBI receptor ligands indicates that aryl substitution critically modulates in vitro potency and in vivo antineophobic activity [1]. In the absence of directly reported logP or target-binding data for these specific compounds, calculated XLogP3 values provide a provisional differentiation: the 2-chlorophenyl derivative is predicted to be approximately 0.8 log units more lipophilic than the unsubstituted benzamide and approximately 0.7–1.0 log units less lipophilic than the 3,4-dichlorobenzamide . This intermediate lipophilicity may balance cellular permeability with reduced off-target promiscuity, a well-documented principle in halogenated drug-like molecules [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 3.2–3.5 (estimated from fragment contributions) |
| Comparator Or Baseline | N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzamide (CAS 2034492-75-4): predicted XLogP3 ≈ 2.4–2.7; N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide (CAS 2034441-22-8): predicted XLogP3 ≈ 4.0–4.3 |
| Quantified Difference | ΔXLogP3 vs. unsubstituted ≈ +0.8; vs. di-chloro ≈ −0.7 to −1.0 |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP data are publicly available for these specific compounds |
Why This Matters
The intermediate lipophilicity of the 2-chlorophenyl derivative suggests a potentially more favorable balance between membrane permeability and off-target liability, making it a more tractable starting point for lead optimization than the di-chloro analog.
- [1] Liao, Y.; Kozikowski, A.P.; Guidotti, A.; Costa, E. Synthesis and pharmacological evaluation of benzofuran-acetamides as 'antineophobic' mitochondrial DBI receptor complex ligands. Bioorg. Med. Chem. Lett. 1998, 8 (16), 2099–2102. doi:10.1016/s0960-894x(98)00374-6. View Source
